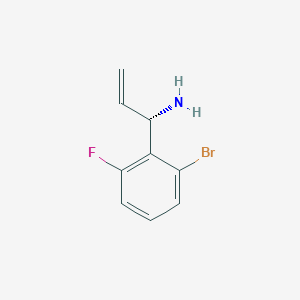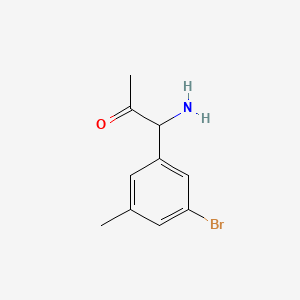
1-Amino-1-(3-bromo-5-methylphenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(3-bromo-5-methylphenyl)acetone is an organic compound with the molecular formula C10H12BrNO. It belongs to the class of α-amino ketones, which are known for their significance in synthetic and medicinal chemistry . This compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an amino group and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(3-bromo-5-methylphenyl)acetone typically involves the following steps:
Bromination: The starting material, 3-methylacetophenone, undergoes bromination using bromine (Br2) in the presence of a suitable catalyst to introduce the bromine atom at the meta position of the phenyl ring.
Amination: The brominated product is then subjected to amination using ammonia (NH3) or an amine source under controlled conditions to introduce the amino group at the α-position relative to the ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(3-bromo-5-methylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Amino-1-(3-bromo-5-methylphenyl)acetone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-bromo-5-methylphenyl)acetone involves its interaction with molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, and receptor binding. The presence of the bromine and amino groups contributes to its reactivity and specificity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-1-(3-chloro-5-methylphenyl)acetone
- 1-Amino-1-(3-fluoro-5-methylphenyl)acetone
- 1-Amino-1-(3-iodo-5-methylphenyl)acetone
Uniqueness
1-Amino-1-(3-bromo-5-methylphenyl)acetone is unique due to the presence of the bromine atom, which imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities. The methyl group further enhances its stability and solubility compared to other halogenated analogs.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-amino-1-(3-bromo-5-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |
InChI Key |
KCIICYQODIQHJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride](/img/structure/B13056232.png)
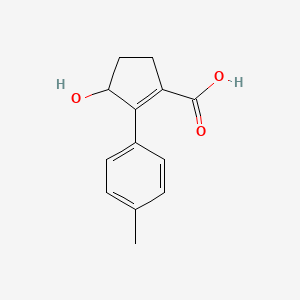

![6'-Isobutoxy-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13056244.png)
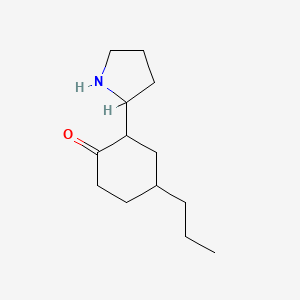
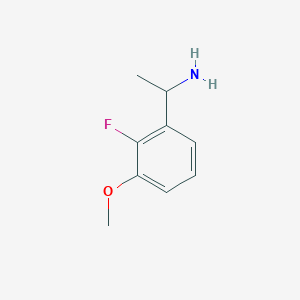
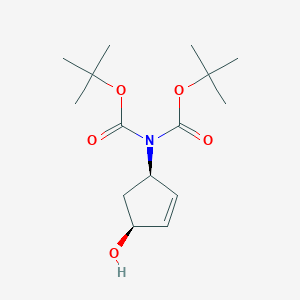
![1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13056271.png)
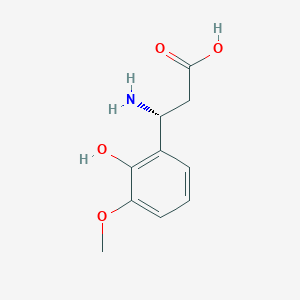
![N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B13056282.png)
![(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13056298.png)


